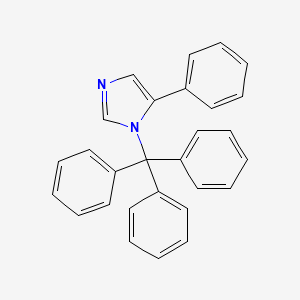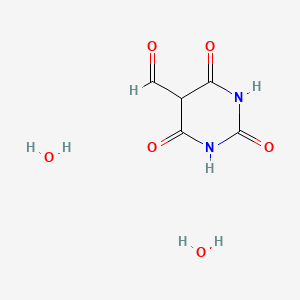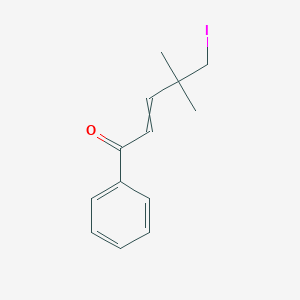
5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one is an organic compound with the molecular formula C13H15IO It is characterized by the presence of an iodine atom attached to a phenyl group and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-dimethyl-1-phenylpent-2-en-1-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylpent-2-en-1-one derivatives.
Oxidation: Formation of phenylpent-2-en-1-one ketones or carboxylic acids.
Reduction: Formation of phenylpent-2-en-1-ol or phenylpentane derivatives.
Scientific Research Applications
5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can play a crucial role in enhancing the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpent-2-en-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-4,4-dimethyl-1-phenylpent-2-en-1-one: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
5-Chloro-4,4-dimethyl-1-phenylpent-2-en-1-one: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
The presence of the iodine atom in 5-Iodo-4,4-dimethyl-1-phenylpent-2-en-1-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and other similar compounds.
Properties
CAS No. |
827573-95-5 |
|---|---|
Molecular Formula |
C13H15IO |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
5-iodo-4,4-dimethyl-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C13H15IO/c1-13(2,10-14)9-8-12(15)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
MVMISQSTUGLKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


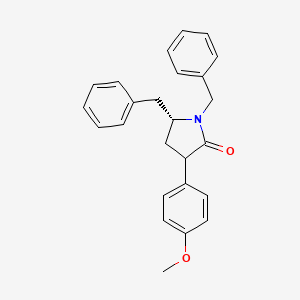
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
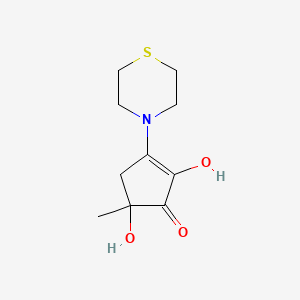
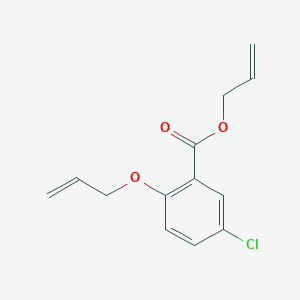
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
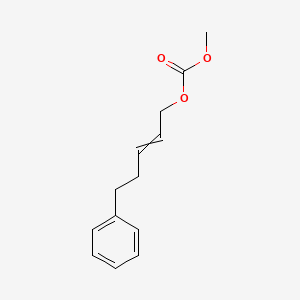

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
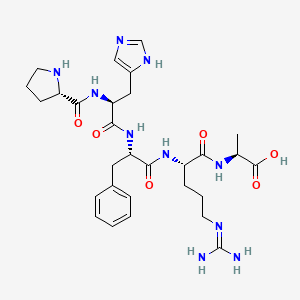
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
